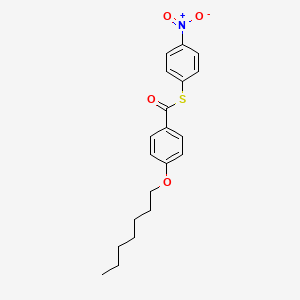
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a nitrophenyl group and a heptyloxy group, along with a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-nitrophenyl thiol with 4-(heptyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 4-Aminophenyl 4-(heptyloxy)benzene-1-carbothioate.
Oxidation: Corresponding aldehydes or carboxylic acids from the heptyloxy group.
Wissenschaftliche Forschungsanwendungen
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the heptyloxy group can interact with hydrophobic regions of target molecules. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Chlorophenyl) 4-(heptyloxy)benzene-1-carbothioate
Uniqueness
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
61519-03-7 |
|---|---|
Molekularformel |
C20H23NO4S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
S-(4-nitrophenyl) 4-heptoxybenzenecarbothioate |
InChI |
InChI=1S/C20H23NO4S/c1-2-3-4-5-6-15-25-18-11-7-16(8-12-18)20(22)26-19-13-9-17(10-14-19)21(23)24/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
LCJYRKQJWLXABR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
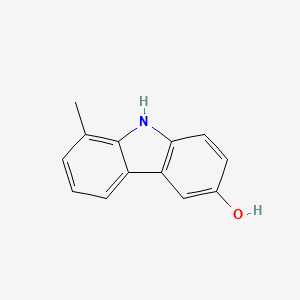

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
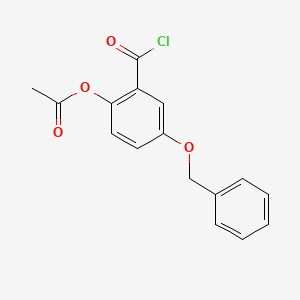
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
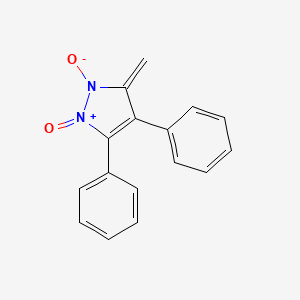
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)
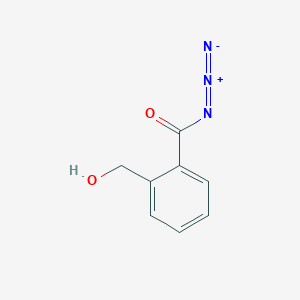
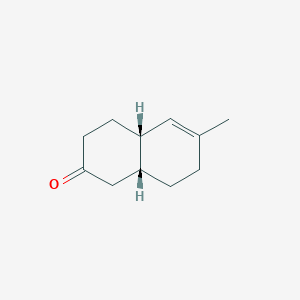
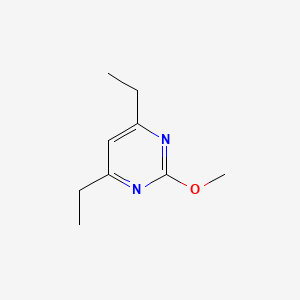
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)
